O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine
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Overview
Description
O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine is a chemical compound with the molecular formula C8H9F2NO It is characterized by the presence of a hydroxylamine group attached to a 2-(3,4-difluorophenyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine typically involves the reaction of 3,4-difluorophenylacetonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving automated chromatography systems to handle large volumes of product.
Chemical Reactions Analysis
Types of Reactions
O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- O-[2-(2,4-Difluorophenyl)ethyl]hydroxylamine
- O-[(2,4-Difluorophenyl)methyl]hydroxylamine
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
Uniqueness
O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine is unique due to the specific positioning of the fluorine atoms on the aromatic ring, which can influence its reactivity and interaction with biological targets. This positioning can lead to different pharmacological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C8H9F2NO |
---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
O-[2-(3,4-difluorophenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C8H9F2NO/c9-7-2-1-6(3-4-12-11)5-8(7)10/h1-2,5H,3-4,11H2 |
InChI Key |
XKGMOQQBRVVHCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCON)F)F |
Origin of Product |
United States |
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